4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 2-position. The benzoyl group attached to the 4-position of the pyrrole ring is further substituted with a carboxylic acid at its ortho (2-) position.
Properties
IUPAC Name |
4-(2-carboxybenzoyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-15-7-8(6-11(15)14(19)20)12(16)9-4-2-3-5-10(9)13(17)18/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPKFIOWAEFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192054 | |
| Record name | 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-15-5 | |
| Record name | 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of a pyrrole derivative with a carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxybenzoyl and pyrrole carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and functional roles.
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Substituents :
The target compound’s 2-carboxybenzoyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2–3 for carboxylic acids) and metal-chelating capacity compared to the electron-donating methoxy groups in ’s analog. Chlorine substituents in ’s compound further enhance lipophilicity (LogP ~2.25), favoring blood-brain barrier penetration .- The target compound’s dual carboxylic acids may mimic natural substrates in enzyme inhibition (e.g., carboxylase targets) .
Synthetic Utility : Compounds like the sulfonyl-furyl derivative () and tert-Boc analog () are optimized for stepwise functionalization in solid-phase synthesis, whereas the target compound’s free carboxylic acids may complicate purification but enable direct conjugation .
Biological Activity
4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which enables various interactions at the molecular level, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C14H11NO5
- Molecular Weight : 273.24 g/mol
- Structure : The compound features a pyrrole ring substituted with carboxylic acid groups, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (TB) activity against drug-resistant strains. The structure–activity relationship (SAR) highlighted that modifications on the pyrrole ring could enhance efficacy against Mycobacterium tuberculosis .
| Compound | Activity (MIC) | Notes |
|---|---|---|
| Compound 32 | < 0.016 μg/mL | Excellent anti-TB activity |
| Compound 5 | Equivalent to Isoniazid | Significant potency increase |
Antiparasitic Activity
Pyrrole derivatives have also shown promise in antiparasitic applications. Pyrrole-2-carboxylic acid, a related compound, was found to inhibit proline racemase in Trypanosoma species, suggesting potential for treating parasitic infections . This mechanism may be relevant for the carboxybenzoyl derivative as well.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Interaction with Cellular Targets : The compound may interact with specific proteins or receptors within pathogens, disrupting their normal function.
- Modulation of Immune Responses : Some studies suggest that pyrrole derivatives can modulate immune responses, enhancing host defense mechanisms against infections.
Case Studies and Research Findings
Several studies have explored the efficacy of pyrrole derivatives in various biological contexts:
- Study on Anti-TB Activity : A comprehensive evaluation revealed that certain modifications on the pyrrole scaffold significantly enhance anti-TB potency while maintaining low cytotoxicity .
- Antiparasitic Research : Pyrrole derivatives demonstrated selective inhibition against Trypanosoma, indicating a potential therapeutic pathway for antiparasitic drug development .
Q & A
Q. What are the optimal synthetic routes for 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be improved?
Methodological Answer:
- Route Optimization : Start with a pyrrole-2-carboxylic acid precursor (e.g., 4-methyl-1H-pyrrole-2-carboxylic acid, CAS 18711-59-6) . React with 2-carboxybenzoyl chloride under anhydrous conditions using DMF as a solvent and pyridine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1).
- Yield Enhancement : Use high-purity starting materials (≥98%) and optimize stoichiometry (1:1.2 molar ratio of pyrrole to benzoyl chloride). Post-reaction, precipitate the product by acidifying with HCl (1N) to pH 4. Recrystallize from ethanol/water (70:30) to achieve >90% purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- NMR : Use -NMR (DMSO-d) to confirm substitution patterns. Expected signals: δ ~12.1 ppm (carboxylic acid protons), δ 7.5–8.2 ppm (aromatic protons from benzoyl), δ 3.8–4.2 ppm (methyl group on pyrrole) .
- LCMS/HPLC : Verify molecular ion peaks (M+1) via ESI-MS and ensure HPLC purity >95% using a C18 column (acetonitrile/0.1% TFA gradient) .
Advanced Research Questions
Q. How can regioselectivity challenges during benzoylation of the pyrrole ring be addressed?
Methodological Answer:
- Steric and Electronic Control : Use bulky protecting groups (e.g., tert-butyl esters) to block undesired positions. For example, methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS 845866-88-8) can be selectively benzoylated at the 5-position using Lewis acids like ZnCl .
- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography (as in bromo-pyrrole analogs ).
Q. How to resolve contradictory data on the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Experimental Design :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify IC discrepancies.
- Buffer Compatibility : Use Tris-HCl (pH 7.4) instead of phosphate buffers to avoid metal ion interference with carboxylic acid groups .
- Control Experiments : Include reference inhibitors (e.g., pyrazole-4-carboxylic acid derivatives ) to validate assay conditions.
Q. What strategies mitigate degradation during in vitro stability studies?
Methodological Answer:
- Stabilization Techniques :
- pH Control : Maintain pH 6.5–7.5 in PBS to prevent decarboxylation.
- Light/Temperature : Store solutions at 4°C in amber vials to avoid photodegradation.
- Additives : Include 0.1% BSA to reduce nonspecific adsorption in biological matrices .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variability in aromatic proton shifts?
Root Cause Analysis :
Q. How to address discrepancies in reported LCMS retention times?
Resolution Strategy :
- Column Calibration : Use a certified C18 column with a standardized gradient (e.g., 5–95% acetonitrile in 15 min).
- Ionization Consistency : Ensure ESI source parameters (capillary voltage: 3.5 kV; desolvation temp: 350°C) match literature protocols .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
